Product packaging for Fmoc-Asn-ONp(Cat. No.:CAS No. 71989-17-8)

Fmoc-Asn-ONp

Cat. No.: B557803
CAS No.: 71989-17-8
M. Wt: 475.4 g/mol
InChI Key: MPNFRQBESOZRJG-QFIPXVFZSA-N
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Description

Fmoc-Asn-ONp is a protected amino acid derivative designed for efficient solid-phase peptide synthesis (SPPS). The compound features the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group, which can be rapidly removed with reagents like piperidine . The p-nitrophenyl (ONp) active ester on the carboxyl group facilitates efficient coupling to the growing peptide chain without the need for additional activating agents, simplifying the synthesis process. This derivative is particularly valuable for introducing asparagine residues while minimizing side reactions, such as aspartimide formation, which can be a challenge in peptide synthesis . Researchers can utilize this compound in the construction of complex peptides for pharmaceutical research, proteomics, and the study of protein-protein interactions. The product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21N3O7 B557803 Fmoc-Asn-ONp CAS No. 71989-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNFRQBESOZRJG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548946
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-17-8
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

High Performance Liquid Chromatography Hplc

HPLC, particularly reversed-phase HPLC (RP-HPLC), serves as the cornerstone for assessing the purity of Fmoc-Asn-ONp. This method separates compounds based on their hydrophobicity, allowing for the quantification of the main product and the detection of related impurities. The Fmoc and p-nitrophenyl ester moieties provide strong UV absorbance, enabling sensitive detection.

Methodology: Samples are typically dissolved in a mobile phase (e.g., acetonitrile/water mixtures with acidic modifiers) and passed through a C18 stationary phase column. Elution is monitored by UV detection.

Research Findings: High-purity this compound is generally characterized by HPLC purity levels exceeding 98%, with specific limits set for known impurities such as unreacted Fmoc-Aspartic acid, residual p-nitrophenol (a hydrolysis product), and other process-related byproducts. The separation of enantiomers (L- vs. D-forms) is critical and often requires specialized chiral stationary phases or indirect methods, as standard RP-HPLC may not resolve them.

Data Table 1: Typical HPLC Purity Profile for this compound

ParameterSpecification LimitAnalytical MethodSignificance
Assay (Purity) ≥ 98.5%RP-HPLC (UV)Confirms the proportion of the target compound.
Fmoc-Aspartic Acid ≤ 0.5%RP-HPLC (UV)Indicates residual starting material or incomplete activation.
p-Nitrophenol ≤ 0.2%RP-HPLC (UV)Byproduct from ester hydrolysis, indicating potential degradation.
Total Impurities ≤ 1.5%RP-HPLC (UV)Sum of all detected impurities other than the main peak.
Enantiomeric Purity ≥ 99.5%Chiral HPLCEnsures the correct stereoisomer is present, crucial for biological activity.

Nuclear Magnetic Resonance Nmr Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for confirming the chemical structure and identity of Fmoc-Asn-ONp. It provides detailed information about the molecular environment of each atom.

Methodology: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H NMR spectra reveal characteristic signals for the Fmoc group's aromatic protons and methylene (B1212753) protons, as well as protons from the asparagine residue and its side chain. ¹³C NMR confirms the presence of key carbon atoms, including the ester carbonyl.

Research Findings: Characteristic chemical shifts for the Fmoc protons (around 7.4-8.1 ppm for aromatic, 4.3 ppm for CH₂) and the asparagine backbone and side chain protons are expected. The presence of the p-nitrophenyl ester moiety is confirmed by specific aromatic proton signals. The absence of signals corresponding to starting materials or significant byproducts validates the compound's identity and purity.

Data Table 2: Key ¹H NMR Signals for this compound (in DMSO-d₆)

Proton TypeExpected Chemical Shift (ppm)MultiplicitySignificance
Fmoc Aromatic Protons 7.40 - 8.10MultipletsConfirms the presence of the Fmoc protecting group.
Fmoc CH₂ 4.30 - 4.40SingletIdentifies the Fmoc methylene group.
Asn α-CH 4.50 - 4.70MultipletConfirms the amino acid alpha-carbon proton.
Asn β-CH₂ 2.70 - 3.00MultipletsIdentifies the asparagine side chain methylene protons.
Asn γ-NH₂ (Amide) 7.00 - 7.50Broad SingletConfirms the amide protons in the asparagine side chain.
p-Nitrophenyl Ester 7.20 - 8.20MultipletsConfirms the presence of the activated ester moiety.

Mass Spectrometry Ms

Mass spectrometry is crucial for confirming the molecular weight of Fmoc-Asn-ONp, providing definitive evidence of its identity and detecting potential impurities with different masses.

Methodology: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. The resulting mass spectrum displays a molecular ion peak corresponding to the calculated mass of this compound.

Research Findings: For this compound (C₂₀H₁₈N₂O₆), the monoisotopic mass is approximately 382.12 g/mol . Detection of ions such as [M+H]⁺ (m/z 383.13) or [M+Na]⁺ (m/z 405.11) confirms the compound's molecular formula. The absence of significant peaks at other mass-to-charge ratios indicates a high degree of purity.

Applications of Fmoc Asn Onp in Solid Phase Peptide Synthesis Spps

Synthesis of Modified Peptides and Peptidomimetics

The synthesis of modified peptides and peptidomimetics represents a significant area of advancement in peptide chemistry, enabling the creation of molecules with enhanced stability, altered biological activity, and novel functionalities. In Solid-Phase Peptide Synthesis (SPPS), the efficient coupling of amino acid building blocks is paramount, particularly when incorporating non-natural amino acids, post-translational modifications, or peptide bond surrogates. Activated amino acid esters serve as crucial intermediates in this process, facilitating the formation of peptide bonds.

Fmoc-Asn-ONp (N-α-(9-Fluorenylmethyloxycarbonyl)-L-asparagine p-nitrophenyl ester) is one such activated ester derivative of asparagine. However, research in Fmoc-based SPPS indicates that while activated esters are widely used, Fmoc-p-nitrophenyl (ONp) and Fmoc-N-hydroxysuccinimide (OSu) esters have found only restricted application in SPPS compared to other derivatives chempep.com. This limitation suggests that this compound may not be the preferred reagent for general SPPS, and by extension, likely not for the more complex and demanding syntheses of modified peptides and peptidomimetics.

The synthesis of modified peptides and peptidomimetics often requires highly efficient coupling chemistries and specific protecting group strategies to successfully incorporate a diverse range of structural elements. These modifications can include glycosylation, phosphorylation, the introduction of unnatural amino acids, or the replacement of peptide bonds with various surrogates to create peptidomimetics sigmaaldrich.comnih.govnih.govsigmaaldrich.comnih.govacs.orgnih.gov. For instance, research has highlighted the utility of other activated asparagine derivatives, such as Fmoc-Asn-OPfp (pentafluorophenyl ester), which have demonstrated success in synthesizing peptides with challenging sequences, including those containing sensitive amino acids like tryptophan, where side reactions are a significant concern nih.gov. The use of Fmoc-Asn-OPfp has been shown to yield homogeneous peptides in such complex scenarios, implying a preference for more reactive and robust activated esters in advanced peptide synthesis nih.gov.

While this compound could theoretically be employed in the synthesis of modified peptides and peptidomimetics, the available scientific literature does not provide specific research findings or data tables detailing its successful application in these specialized areas. The focus in the field of modified peptide synthesis has largely been on utilizing more established and efficient activated esters or protected amino acid derivatives that offer superior coupling efficiency and minimized side reactions, which are critical for the successful construction of complex peptide structures.

Side Reactions and Mitigation Strategies in Fmoc Asn Onp Chemistry

Dehydration of Asparagine Side Chain to β-Cyanoalanine

A major side reaction during the coupling of unprotected or inadequately protected asparagine is the dehydration of its side-chain amide group. scite.aigoogle.com This reaction results in the formation of a β-cyanoalanine residue within the peptide chain, an M-18 impurity that can be difficult to separate from the desired product. researchgate.net

The dehydration of the asparagine side chain is not a spontaneous process but occurs during the activation of the C-terminal carboxyl group for peptide bond formation. scite.airesearchgate.net The mechanism involves the activation of the α-carboxyl group, which enhances the electrophilicity of the side-chain amide carbonyl carbon. This activation facilitates an intramolecular cyclization, where the side-chain amide nitrogen attacks the activated carboxyl group. acs.org This is followed by the elimination of a water molecule to yield the nitrile group of β-cyanoalanine. acs.orgcapes.gov.br Studies using carbodiimide (B86325) reagents like N,N′-dicyclohexylcarbodiimide (DCC) have been instrumental in elucidating this pathway. acs.org The entire process is dictated by the activation step; once asparagine is incorporated into the peptide chain, further dehydration does not occur. researchgate.net

The choice of coupling reagent has a profound impact on the extent of β-cyanoalanine formation. nih.gov Carbodiimide-based reagents, especially when used alone or with certain additives, are known to significantly promote this side reaction. peptide.comresearchgate.net

Research comparing different activation methods has shown that coupling with DCC or symmetrical anhydrides can lead to large amounts of the dehydrated product. researchgate.net In contrast, phosphonium (B103445) and uronium salt reagents, such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP, are reported to cause minimal or no dehydration byproducts. globalresearchonline.netthieme-connect.de The use of pre-formed active esters, such as pentafluorophenyl (OPfp) esters, also effectively minimizes nitrile formation. capes.gov.brnih.gov One study found that while DCC/HOBt and BOP activation of Fmoc-Asn-OH led to varying amounts of β-cyanoalanine, coupling with Fmoc-Asn-OPfp yielded a homogeneous peptide with no detectable dehydration. nih.gov

Coupling Reagent/MethodPropensity for DehydrationReferences
DCC or Symmetrical AnhydridesHigh researchgate.net
DCC/HOBtModerate nih.gov
BOP, PyBOPMinimal to None nih.gov, globalresearchonline.net, thieme-connect.de
Pre-formed Active Esters (ONp, OPfp)Low to None nih.gov, ajol.info, google.com

Several strategies have been developed to suppress or eliminate the dehydration of the asparagine side chain during SPPS.

Side-Chain Protection: The most common and effective strategy is the use of a protecting group on the side-chain amide. nih.govthermofisher.com Various protecting groups have been utilized, with the trityl (Trt) group being one of the most effective. peptide.com The Trt group not only prevents dehydration but also improves the solubility of the Fmoc-Asn derivative, which is notoriously poor. peptide.com Other protecting groups like 2,4,6-trimethoxybenzyl (Tmob) and 4,4'-dimethoxybenzhydryl (Mbh) are also effective, though they may require harsher cleavage conditions. nih.govthermofisher.com The xanthyl (Xan) group is another option that protects the amide during activation. peptide.com

Use of Active Esters: Employing pre-formed active esters like Fmoc-Asn-ONp or Fmoc-Asn-OPfp avoids the need for in-situ activation with aggressive reagents like carbodiimides, thereby reducing the risk of dehydration. nih.govajol.info Studies have repeatedly shown that this method leads to cleaner product formation. capes.gov.brnih.govgoogle.com

Optimized Coupling Reagents: When in-situ activation is necessary, choosing reagents less prone to causing dehydration, such as BOP or PyBOP in the presence of HOBt, is recommended over carbodiimides. globalresearchonline.netthieme-connect.de

StrategyDescriptionKey Advantage(s)References
Side-Chain Protection (e.g., Trt, Tmob) Masks the side-chain amide with a chemical group during synthesis.Highly effective at preventing dehydration; Trt also improves solubility. nih.gov, peptide.com, thermofisher.com
Active Ester Coupling (e.g., -ONp, -OPfp) Uses a pre-activated form of the amino acid for coupling.Avoids harsh in-situ activation conditions that promote dehydration. nih.gov, ajol.info, google.com
Alternative Coupling Reagents (e.g., BOP) Utilizes phosphonium/uronium salts instead of carbodiimides.Inherently lower propensity to cause the side reaction. globalresearchonline.net, thieme-connect.de

Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS that occurs when a peptide sequence contains an aspartic acid (Asp) or asparagine residue. nih.govnih.gov It involves an intramolecular cyclization to form a five-membered succinimide (B58015) ring, known as an aspartimide. researchgate.net This reaction is catalyzed by both acids and bases but is particularly problematic under the basic conditions of repetitive piperidine (B6355638) treatment used for Fmoc group removal. iris-biotech.deiris-biotech.dechempep.com

The propensity for aspartimide formation is highly dependent on several factors, making it a sequence- and condition-dependent challenge.

Sequence Dependence: The identity of the amino acid residue immediately C-terminal to the Asn or Asp residue has the most significant influence. researchgate.netiris-biotech.de Sequences where the following residue (Xaa) has low steric hindrance, such as in Asp-Gly, are the most susceptible. researchgate.net Other problematic sequences include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Cys. researchgate.netiris-biotech.de

Asp-Xaa SequencePropensity for Aspartimide FormationReferences
Asp-GlyVery High researchgate.net, mdpi.com
Asp-AsnHigh researchgate.net, iris-biotech.de
Asp-AspHigh researchgate.net
Asp-ArgHigh researchgate.net, iris-biotech.de
Asp-Ser / Asp-ThrModerate to High researchgate.net
Asp-CysModerate to High researchgate.net

Reaction Conditions: The repeated exposure to piperidine during Fmoc deprotection is a primary driver of aspartimide formation. sigmaaldrich.com Factors such as extended deprotection times, higher temperatures, and the concentration of the base can increase the rate of this side reaction. nih.govnih.gov

Side-Chain Protecting Groups: The standard tert-butyl (tBu) ester protecting group for the Asp side chain offers some protection, but it is often insufficient, especially for susceptible sequences. chempep.com Increasing the steric bulk of the protecting group, for instance by using 3-methylpent-3-yl (Mpe) or 2-phenyl-2-propyl (Pp), has been shown to reduce aspartimide formation by physically hindering the required intramolecular attack. researchgate.netbiotage.com

Backbone Protection: The only strategy known to completely eliminate aspartimide formation is the use of backbone protection on the amide nitrogen of the residue following Asp. nih.gov Derivatives like 2,4-dimethoxybenzyl (Dmb) can be used to temporarily protect the backbone amide, preventing the cyclization reaction. iris-biotech.de

Aspartimide formation is particularly pernicious because the cyclic intermediate is unstable and can be opened by nucleophiles, leading to a variety of unwanted byproducts. nih.govsigmaaldrich.com The aspartimide ring can be hydrolyzed by water or attacked by the piperidine used for deprotection. nih.goviris-biotech.de

This process leads to a complex mixture of impurities:

β-peptides: The primary consequence is the rearrangement of the peptide backbone, yielding a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group. iris-biotech.desigmaaldrich.com The β-isomer is often the major product. nih.gov

Epimerization: The α-carbon of the aspartimide intermediate is chirally labile, leading to racemization. sigmaaldrich.com Subsequent ring-opening results in a mixture of L- and D-isomers for both the α- and β-peptides. sigmaaldrich.com

Piperidide Adducts: The aspartimide ring can be opened by piperidine, forming α- and β-piperidide adducts. nih.gov

The most significant challenge for purification is that the epimerized α-aspartyl and the β-aspartyl peptides have the exact same molecular weight as the target peptide. sigmaaldrich.comgyrosproteintechnologies.com Furthermore, they often have very similar chromatographic properties, making their separation by HPLC extremely difficult or impossible. nih.govsigmaaldrich.com This can lead to final peptide products of low purity containing hidden, isomeric contaminants that compromise structural integrity and biological function. mdpi.comsigmaaldrich.com

Methodologies for Aspartimide Minimization

Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS, particularly when asparagine (Asn) is followed by amino acids with minimal steric hindrance, such as glycine (B1666218) (Gly). mdpi.comdiva-portal.orgissuu.com This reaction is catalyzed by both acidic and basic conditions. mdpi.comiris-biotech.de It involves the cyclization of the asparagine side chain, which can lead to racemization and the formation of α- and β-peptide isomers, as well as piperidide adducts. issuu.comiris-biotech.de Several strategies have been developed to mitigate this issue.

One effective approach is the modification of the Fmoc-deprotection conditions. The addition of an acidic additive to the piperidine solution used for Fmoc group removal has been shown to significantly reduce aspartimide formation. rsc.orgbiotage.com For instance, adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution can suppress this side reaction. biotage.com However, the explosive nature of anhydrous HOBt necessitates its use in a wetted form, which introduces water into the deprotection solution. biotage.com Other acidic additives like formic acid and Oxyma Pure have also been successfully employed. rsc.orgnih.gov

The choice of the base for Fmoc deprotection is another critical factor. Weaker bases, such as piperazine (B1678402) or morpholine (B109124), can be used as alternatives to the more commonly used piperidine. issuu.combiotage.com While these weaker bases can reduce the propensity for aspartimide formation, they may not always be efficient enough for complete Fmoc removal. issuu.combiotage.com A combination of 5% piperazine and 1% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been explored, but it led to substantial aspartimide formation. rsc.org However, supplementing a piperazine/DBU mixture with 1% formic acid has been shown to minimize this side reaction. rsc.org

Protecting group strategy for the asparagine side chain is also a key consideration. Employing sterically bulky ester protecting groups for the aspartic acid or asparagine side chain can physically hinder the formation of the succinimide ring intermediate. issuu.comiris-biotech.debiotage.com Examples of such bulky protecting groups include the β-3-methylpent-3-yl ester (OMpe) and other trialkylcarbinol-based groups. rsc.orgresearchgate.net The use of preformed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, can also be an effective strategy. mdpi.comresearchgate.net A more recent and highly effective method involves the use of cyanosulfurylides (CSY) as a protecting group for the aspartic acid side chain, which has been shown to completely suppress aspartimide formation. iris-biotech.deresearchgate.net

Table 1: Methodologies for Aspartimide Minimization

Methodology Description Key Findings & Considerations
Modification of Deprotection Conditions Addition of acidic additives to the piperidine deprotection solution. HOBt (0.1 M) significantly reduces aspartimide formation but introduces water. biotage.com Formic acid and Oxyma Pure are also effective additives. rsc.orgnih.gov
Use of alternative bases for Fmoc removal. Weaker bases like piperazine or morpholine can reduce aspartimide formation but may lead to incomplete Fmoc removal. issuu.combiotage.com
Protecting Group Strategies Use of sterically bulky side-chain protecting groups. Groups like OMpe and other trialkylcarbinol esters provide good protection. rsc.orgresearchgate.net
Backbone amide protection. Dmb-protected dipeptides are effective but can be difficult to acylate. nih.govresearchgate.net
Use of novel protecting groups. Cyanosulfurylides (CSY) have been shown to completely prevent aspartimide formation. iris-biotech.deresearchgate.net

N-Terminal Capping and Deletion Sequences

Incomplete coupling reactions during SPPS can lead to the formation of deletion sequences, which are peptides missing one or more amino acid residues. polypeptide.comchempep.com To prevent the elongation of these failed sequences, a process called capping is employed. gyrosproteintechnologies.comiris-biotech.de

N-terminal capping is a deliberate acetylation of unreacted N-terminal amino groups after a coupling step. ijrps.comyoutube.com This is typically achieved using a capping solution, often a mixture of acetic anhydride (B1165640) and a base like pyridine (B92270) or diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). ijrps.comyoutube.comgoogle.com The acetic anhydride acylates the free amine, forming an acetyl group that blocks any further coupling reactions at that site. youtube.com This converts a potential deletion sequence into a truncated and capped impurity, which is generally easier to separate from the desired full-length peptide during purification due to different chromatographic properties. gyrosproteintechnologies.compeptide.com

Deletion sequences arise from incomplete coupling reactions, which can be caused by several factors, including steric hindrance from bulky amino acids, peptide aggregation on the resin, or the formation of stable secondary structures that hinder reagent accessibility. chempep.compeptide.combiotage.com If these unreacted amino groups are not capped, they can react in subsequent coupling cycles, leading to the synthesis of a peptide that is missing one or more amino acids from the target sequence. polypeptide.comthermofisher.com

The detection and characterization of capping and deletion sequence impurities are crucial for ensuring the purity of the final peptide product. The primary analytical techniques used for this purpose are high-performance liquid chromatography (HPLC) and mass spectrometry (MS). gyrosproteintechnologies.combiopharminternational.com

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity. chempep.com It separates the target peptide from impurities based on their hydrophobicity. chempep.com Capped and deletion sequences will typically have different retention times compared to the full-length peptide, allowing for their detection and quantification. peptide.comaltabioscience.com

Mass spectrometry provides mass information for the components of a peptide sample, allowing for the identification of impurities. biopharminternational.com When coupled with HPLC (LC-MS), it is a powerful tool for identifying the peaks in the chromatogram. google.comalmacgroup.com By comparing the experimental masses with the theoretical masses of potential side products, such as capped sequences and various deletion peptides, their presence can be confirmed. shimadzu.com High-resolution mass spectrometry can be particularly useful for distinguishing between impurities that are difficult to separate chromatographically. google.com Other techniques like amino acid analysis and N-terminal sequencing can also be employed to confirm the peptide sequence and identify impurities. gyrosproteintechnologies.comaltabioscience.com

Table 2: Analytical Techniques for Side Product Detection

Analytical Technique Principle of Detection Application in Impurity Analysis
High-Performance Liquid Chromatography (HPLC) Separates peptides based on physicochemical properties, primarily hydrophobicity in RP-HPLC. chempep.com Detects and quantifies the target peptide and impurities, including capped and deletion sequences, which typically have different retention times. altabioscience.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized peptides. google.com Identifies impurities by their molecular weight, confirming the presence of capped sequences and specific deletion peptides. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS. biopharminternational.com Correlates chromatographic peaks with specific masses, enabling the confident identification of co-eluting impurities. biopharminternational.comalmacgroup.com
Amino Acid Analysis Quantifies the amino acid composition of a peptide after hydrolysis. altabioscience.com Can indicate the absence of an amino acid (deletion) or a lower than expected amount of the target peptide. gyrosproteintechnologies.com
N-Terminal Sequencing (Edman Degradation) Sequentially removes and identifies amino acids from the N-terminus. altabioscience.com Confirms the amino acid sequence and can identify deletion sequences near the N-terminus.

Preventing the formation of N-terminal capping and deletion sequence impurities requires careful optimization of the SPPS protocol. Several methodological adjustments can be implemented to improve coupling efficiency and minimize the generation of these side products.

To address incomplete coupling, strategies such as "double coupling" can be employed, where the coupling reaction is repeated for a particular amino acid to ensure complete incorporation. gyrosproteintechnologies.combiotage.com Extending the coupling time or increasing the concentration of the amino acid and coupling reagents can also enhance reaction efficiency. biotage.com The choice of coupling reagents is also critical, with reagents like HBTU/HOBt or PyBOP being commonly used to facilitate efficient amide bond formation. researchgate.netacs.org

Monitoring the completion of coupling and deprotection reactions is essential. Qualitative colorimetric tests, such as the Kaiser test, can be used to detect the presence of free primary amines on the resin. diva-portal.orgijrps.com A positive Kaiser test after a coupling step indicates incomplete reaction, signaling the need for a second coupling or a capping step. ijrps.com

For sequences prone to aggregation, the choice of solvent and the use of additives can be beneficial. In some cases, increasing the reaction temperature can improve purity for certain sequences. gyrosproteintechnologies.com Ultimately, a combination of optimized coupling protocols, real-time reaction monitoring, and the strategic use of capping is the most effective approach to minimize the formation of capping and deletion impurities, thereby ensuring the synthesis of high-quality peptides.

Analytical Methodologies for Monitoring and Characterization of Fmoc Asn Onp Reactions and Products

Chromatographic Techniques for Reaction Monitoring

Chromatographic methods are indispensable for tracking the progression of reactions involving Fmoc-Asn-ONp, identifying intermediates, and assessing the purity of products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring peptide synthesis reactions, including those utilizing this compound. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. In the context of Fmoc chemistry, HPLC is used to:

Assess Purity: It can determine the purity of this compound itself before use and the purity of the synthesized peptide after cleavage from the resin. Impurities, such as unreacted starting materials, deletion sequences, or truncated peptides, can be identified and quantified. nih.govresolvemass.camdpi.comcreative-proteomics.comresolvemass.ca

Monitor Coupling Efficiency: By analyzing samples taken at various stages of the coupling reaction, HPLC can reveal the extent to which the Fmoc-amino acid has been incorporated into the growing peptide chain. chempep.com

Track Reaction Kinetics: HPLC allows for the quantitative monitoring of reactant consumption and product formation over time, providing insights into reaction rates and completion. nih.gov

For instance, in the synthesis of peptides, HPLC can separate the Fmoc-protected peptide from unreacted starting materials or by-products, allowing for a quantitative assessment of the reaction's success. chempep.com

Monitoring Dibenzofulvene Formation During Fmoc Deprotection

A key step in Fmoc solid-phase peptide synthesis (SPPS) is the removal of the Fmoc protecting group, typically achieved using a basic solution like piperidine (B6355638). This deprotection process releases dibenzofulvene (DBF), a chromophoric byproduct that can be monitored spectrophotometrically or chromatographically. researchgate.netthieme-connect.deresearchgate.net

Spectrophotometric Monitoring: The dibenzofulvene-piperidine adduct exhibits distinct UV absorbance maxima, commonly at 301.0 nm and 289.8 nm. Measuring the absorbance at these wavelengths allows for the real-time monitoring of Fmoc deprotection and can indicate the completeness of the reaction. nih.govresearchgate.netthieme-connect.deresearchgate.net This method is valuable for optimizing deprotection times, especially in challenging sequences where deprotection might be slow or incomplete. researchgate.net

HPLC Monitoring: HPLC can also be used to detect and quantify the dibenzofulvene-piperidine adduct or free dibenzofulvene. nih.goviaea.org This provides a more detailed analysis, separating the dibenzofulvene adduct from other reaction components and allowing for precise quantification. iaea.org Research has demonstrated that dibenzofulvene released during Fmoc deprotection can serve as a stoichiometric marker to infer peptide concentration on biomaterials, as it can be measured via UV-Vis or HPLC. nih.govacs.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the identity and structural integrity of this compound and the peptides synthesized using it.

Mass Spectrometry (MS) Applications in Peptide Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of peptides and confirming their sequences. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) are widely used in peptide synthesis. nih.govmdpi.comnih.govcreative-proteomics.comresolvemass.cashimadzu.com

Molecular Weight Confirmation: MS provides the precise molecular mass of the synthesized peptide, allowing for direct comparison with the theoretical mass. This is a primary method for verifying that the correct peptide has been synthesized. nih.govekb.eg

Sequence Verification: Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the resulting fragments. This fragmentation pattern provides information about the amino acid sequence, offering a highly accurate method for sequence validation. nih.govcreative-proteomics.com

Impurity Detection: MS can also identify and characterize impurities, such as deletion sequences or modified amino acids, that may be present in the crude peptide product. mdpi.comnih.gov

For example, ESI-MS can identify various positive m/z ions corresponding to the product, confirming its mass, while MALDI-TOF MS is effective for monitoring peptide synthesis and identifying byproducts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the detailed structure of organic molecules, including peptides. rgdiscovery.comnih.govresolvemass.carsc.org

Purity Assessment: NMR spectra can reveal the presence of impurities, even those that might be difficult to detect by other methods. The intensity of proton signals in ¹H NMR spectra is directly proportional to the number of protons, allowing for quantitative analysis and purity assessment. nih.govrsc.org

Sequence Verification: While HPLC and MS are more commonly used for direct sequence determination, NMR can complement these techniques by verifying the structure of individual amino acid residues and their linkage within the peptide chain. nih.govrsc.org

NMR studies on Fmoc-protected amino acids and peptides have been instrumental in confirming their structures and assessing their purity. evitachem.comrgdiscovery.commdpi.comrsc.orgnih.gov

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a quantitative technique used to determine the amino acid composition and content of a peptide. nih.govresolvemass.cabiosynth.comresolvemass.ca

Compositional Verification: AAA involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid. The results are compared to the theoretically expected amino acid composition of the target peptide. nih.govresolvemass.cabiosynth.com

Quality Control: AAA is a critical quality control measure, especially for therapeutic peptides, ensuring that the synthesized peptide contains the correct ratios of all amino acids, including asparagine. nih.govresolvemass.cabiosynth.com

Discrimination: In cases where leucine (B10760876) and isoleucine are present, AAA can be particularly useful for distinguishing between them, a task that can be challenging with other methods. nih.gov

Although HPLC and MS have become more prevalent for peptide characterization, AAA remains a valuable tool for confirming the precise amino acid composition and content, serving as a vital check on the accuracy of the synthetic process. nih.govresolvemass.cabiosynth.com

Purity Assessment and Quality Control Measures

Ensuring the purity and quality of this compound is paramount for its effective use in peptide synthesis, as impurities can lead to truncated sequences, side reactions, and reduced yields. A rigorous quality control regimen employing various analytical techniques is therefore essential.

Future Directions and Emerging Research Avenues for Fmoc Asn Onp

Green Chemistry Approaches in Fmoc-Asn-ONp Synthesis and Application

The principles of green chemistry are increasingly being integrated into solid-phase peptide synthesis (SPPS), targeting the reduction of hazardous waste and improvement of process efficiency. A significant portion of waste in peptide synthesis, estimated at 80-90%, is from solvents used in washing and purification steps. nih.gov This has spurred research into more environmentally friendly alternatives to traditional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.govresearchgate.net

The use of hazardous polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc) in Fmoc-SPPS is a primary concern due to their reproductive toxicity. nih.gov Research is actively exploring greener solvent alternatives that maintain efficient resin swelling and reagent solubility. nih.govresearchgate.netbohrium.comunibo.it The compatibility of this compound and its precursor, Fmoc-Asn(Trt)-OH, with these novel solvent systems is a critical factor for their adoption.

Recent studies have investigated various green solvent mixtures to replace DMF. researchgate.netbohrium.com For instance, combinations of Cyrene, sulfolane, or anisole (B1667542) with dimethyl carbonate or diethyl carbonate have shown promise. bohrium.com The solubility of a range of Fmoc-protected amino acids, which would include asparagine derivatives, has been successfully demonstrated in these greener mixtures, paving the way for their use in syntheses involving this compound. researchgate.netbohrium.comunibo.it

Green Solvent/MixtureKey FindingsReference
Anisole/NOPDemonstrated good resin swelling and solubility for Fmoc-amino acids. researchgate.net
Cyrene/Diethyl CarbonateEffective in dissolving Fmoc-amino acids and coupling reagents. bohrium.com
Sulfolane/Diethyl CarbonateShowed compatibility with SPPS, enabling synthesis of pharmaceutical-grade peptides. bohrium.com
Anisole/Dimethyl CarbonateSuccessfully used for the synthesis of Octreotide, a pharmaceutical peptide. unibo.it

The feasibility of such protocols relies on the rapid deactivation of the excess activated amino acid ester to prevent double incorporation. Research has shown that the deactivation of the active ester is faster than the removal of the Fmoc group, making this a viable strategy for building blocks like this compound. digitellinc.com

Flow Chemistry and Automated Synthesis Enhancements

The automation of SPPS has significantly improved the efficiency and reproducibility of peptide synthesis. americanpeptidesociety.org Modern automated synthesizers, often incorporating flow chemistry principles, are enabling the rapid production of complex peptides. pentelutelabmit.comnih.govthieme-connect.dechimia.ch this compound and other activated esters are well-suited for these high-throughput platforms. americanpeptidesociety.orgresearchgate.net

Flow-based SPPS, where reagents are continuously passed through a reactor containing the solid support, offers advantages in terms of reaction times and reagent consumption. pentelutelabmit.comthieme-connect.dechimia.chvapourtec.com The use of elevated temperatures in flow systems can dramatically accelerate both the coupling and deprotection steps, with cycle times for amino acid incorporation being reduced to minutes. pentelutelabmit.com The stability and reactivity of this compound under these conditions are important considerations for its application in rapid flow-based synthesis. Automated systems also allow for real-time monitoring of the synthesis, for example, by detecting the release of the fluorenyl group during deprotection, which provides valuable data on the efficiency of each cycle. nih.govthieme-connect.dechimia.ch

Novel Protecting Group Strategies and Activations for Asparagine

The synthesis of peptides containing asparagine can be complicated by side reactions related to its side-chain amide. One common issue is the formation of aspartimide, which can lead to impurities. nih.gov While the use of a side-chain protecting group like trityl (Trt) in the precursor Fmoc-Asn(Trt)-OH helps to mitigate this, research into more robust and novel protecting groups is ongoing.

Expanding the Scope of Peptide Therapeutics and Biomaterials

The continuous improvement in peptide synthesis methodologies, including the use of reliable building blocks like this compound, has broadened the horizons for peptide-based drugs and biomaterials. nih.govmtoz-biolabs.com Fmoc-protected amino acids are not only crucial for therapeutic peptide production but are also key components in the development of novel self-assembling biomaterials, such as hydrogels. rsc.orgmdpi.com

These peptide-based hydrogels have significant potential in biomedical applications, including drug delivery and tissue engineering. rsc.org The self-assembly process is often driven by interactions between the aromatic Fmoc groups and the peptide backbone. rsc.org The incorporation of asparagine residues, introduced via this compound or similar derivatives, can influence the properties of these materials due to the polar nature of its side chain. Furthermore, the Fmoc group itself can be used as a quantifiable marker to determine the concentration of peptides immobilized on various biomaterials, a critical parameter for understanding cell-material interactions. nih.gov As the demand for sophisticated peptide-based therapeutics and biomaterials grows, the efficient and high-purity synthesis enabled by reagents like this compound will remain of paramount importance. nih.govmtoz-biolabs.com

Q & A

Q. How can researchers optimize the coupling efficiency of Fmoc-Asn-ONp in solid-phase peptide synthesis (SPPS)?

To enhance coupling efficiency, ensure proper activation of the carboxyl group using reagents like HOBt/DIC or OxymaPure/DIC. Monitor reaction progress via Kaiser tests or quantitative ninhydrin assays. Adjust molar equivalents (1.5–3× excess of this compound) and extend reaction times (30–60 minutes) for sterically challenging sequences. Post-coupling, use HPLC or MALDI-TOF MS to verify incorporation .

Q. What purification strategies are recommended for this compound-derived peptides with residual ONp byproducts?

Reverse-phase HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA) effectively separates target peptides from p-nitrophenol (ONp) byproducts. Pre-purification via precipitation in cold diethyl ether can reduce ONp contamination. Confirm purity using TLC (silica plates, chloroform/methanol/acetic acid) and LC-MS .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing this compound-containing peptides?

Contradictions in chemical shifts may arise from solvent polarity, pH, or aggregation. Use deuterated DMSO or DMF for improved solubility and consistency. Validate assignments via 2D NMR (e.g., COSY, HSQC) and compare with reference spectra of analogous peptides. If aggregation is suspected, employ dynamic light scattering (DLS) to assess colloidal stability .

Q. What experimental designs minimize aspartimide formation during this compound incorporation in acid-sensitive sequences?

Aspartimide formation can be suppressed by:

  • Using 0.1 M HOBt in the deprotection solution to scavenge free acids.
  • Incorporating temporary backbone protection (e.g., 2,4-dimethoxybenzyl).
  • Conducting couplings at lower temperatures (0–4°C) for thermolabile sequences. Validate suppression via LC-MS and Edman degradation .

Q. How can researchers validate the structural integrity of this compound-modified glycopeptides?

Combine orthogonal analytical methods:

  • MS/MS fragmentation to confirm glycosylation sites.
  • Circular dichroism (CD) to assess secondary structure preservation.
  • Enzymatic digestions (e.g., PNGase F) to verify glycan linkage. Cross-reference data with synthetic standards or literature-reported spectra .

Q. What methodologies resolve contradictory mass spectrometry data for this compound adducts?

Contradictions may stem from ionization artifacts or matrix interference. Optimize ionization parameters (e.g., ESI vs. MALDI) and employ post-source decay (PSD) or high-resolution MS (HRMS). Validate results using orthogonal techniques like amino acid analysis or isotopic labeling .

Q. How should researchers evaluate conflicting literature reports on this compound stability in SPPS?

Systematically compare protocols for:

  • Deprotection conditions (e.g., piperidine concentration, duration).
  • Temperature control during elongation.
  • Solvent systems (DMF vs. NMP). Replicate critical experiments under controlled variables and cross-check with peer-reviewed databases (e.g., CAS SciFinder) to prioritize studies from accredited institutions .

Data Analysis & Contradiction Management

Q. How can researchers statistically reconcile conflicting HPLC purity results for this compound intermediates?

Apply ANOVA to batch data, isolating variables like column age, mobile phase pH, or detector calibration. Use standardized reference materials for inter-lab comparisons. Report confidence intervals (95% CI) and RSD values to quantify variability .

Q. What frameworks guide the design of robust peptide synthesis experiments using this compound?

Adopt the PICO framework to structure hypotheses:

  • Population : Target peptide sequence.
  • Intervention : this compound coupling strategy.
  • Comparison : Alternative coupling reagents (e.g., HATU vs. DIC).
  • Outcome : Coupling efficiency, side-product formation. Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for practical rigor .

Literature & Protocol Validation

Q. How should researchers critically assess the reliability of this compound-related protocols in non-peer-reviewed sources?

Scrutinize author credentials (e.g., institutional affiliations, prior publications in Organic Letters or Journal of Peptide Science). Cross-validate methods against patents or manufacturer technical notes (e.g., Novabiochem® protocols). Replicate key steps (e.g., deprotection kinetics) in controlled pilot studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.